7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Description

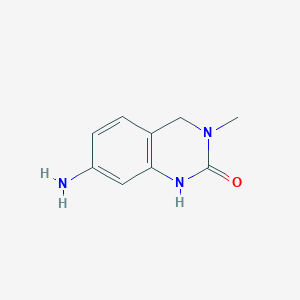

7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a bicyclic heterocyclic compound characterized by a partially saturated quinazolinone scaffold with a methyl group at position 3 and an amino group at position 5. This compound is synthesized via hydrogenation of the nitro precursor (3-methyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one) using Raney nickel under an H₂ atmosphere, yielding the acetic acid salt form with a 72% isolated yield .

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDKTOXERVLVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=C(C=C2)N)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725609 | |

| Record name | 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042972-70-2 | |

| Record name | 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with isocyanates or carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming quinazolinone derivatives.

Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.

Substitution: Various substitution reactions can occur, especially at the amino and methyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemical Synthesis and Intermediate Use

Synthesis Methods:

The synthesis of 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions using precursors such as anthranilic acid derivatives combined with isocyanates or carbodiimides. Optimizing these synthetic routes is crucial for achieving higher yields and purity in industrial applications.

Intermediate in Drug Development:

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural properties allow it to be modified to create derivatives with enhanced biological activities .

Biological Activities

Anticancer Properties:

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that certain synthesized compounds showed potent cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). The most effective compounds had IC50 values below 50 μM, indicating their potential as antitumor agents .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects involves interaction with key molecular targets such as kinases and receptors. Bioinformatics studies have predicted that targets like ERBB2, SRC, TNF receptor, and AKT1 play crucial roles in mediating these effects .

Antimicrobial Activity

Potential Antimicrobial Agent:

this compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Neurological Applications

BACE Inhibitors:

This compound has been investigated as a potential beta-secretase (BACE) inhibitor for treating Alzheimer's disease and related cognitive disorders. Research indicates that certain derivatives can effectively inhibit BACE activity, which is crucial for reducing amyloid plaque formation associated with Alzheimer's pathology .

Summary of Research Findings

The following table summarizes the key findings from various studies on the applications of this compound:

Case Studies

Study on Anticancer Activity:

In a recent study focusing on the synthesis of dihydroquinazoline derivatives, several compounds derived from this compound were tested for cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone ring significantly influenced their biological activity, highlighting the importance of structure-activity relationships in drug design .

BACE Inhibitor Research:

Another study explored the potential of this compound as a BACE inhibitor. The research demonstrated promising inhibitory effects on beta-secretase activity, suggesting its utility in developing therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

- Position 7 Modifications: The 7-amino group in the target compound contrasts with sulfamoyloxy (7c, 7d, 7e) or bromine (18) substituents. Sulfamoyloxy derivatives exhibit potent anticancer activity due to enhanced hydrogen bonding and steric interactions with tubulin .

- Position 3 Substituents : Methyl (target compound) and cyclopropyl (4) groups improve metabolic stability compared to bulkier substituents (e.g., benzyl in 5d or 2-methylbenzyl in 5e), which are linked to conformational biasing in microtubule disruption .

- Synthetic Flexibility: Microwave-assisted and catalytic methods (e.g., SPNP nanoparticles) enable efficient synthesis of functionalized derivatives , while hydrogenation remains critical for amino group introduction .

Structural and Crystallographic Insights

- The 3-cyclopropyl derivative (4) crystallizes in a monoclinic system with distinct hydrogen-bonding networks, stabilizing the dihydroquinazolinone core .

- Z-isomer preference in 3,4-dihydroquinazolin-2(1H)-ones (e.g., 35aa) is confirmed via NOESY, critical for optimizing ligand-receptor interactions .

Biological Activity

Overview

7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities. Research has highlighted its potential in various therapeutic applications, including antimicrobial and anticancer properties. This article provides a comprehensive examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides. The choice of synthetic route can significantly influence yield and purity, with industrial methods focusing on optimizing these parameters for pharmaceutical applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance, it has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes . The compound exhibits selective inhibition of certain CA isoforms, which may be leveraged for therapeutic purposes.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of quinazolinones exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within a range that suggests potential clinical utility .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have reported cytotoxic effects against several cancer cell lines:

These findings indicate that modifications to the compound's structure can enhance its antiproliferative activity, suggesting a structure-activity relationship (SAR) that can be exploited in drug development.

Case Studies

- Antileishmanial Activity : A study on quinazolinone derivatives revealed promising anti-leishmanial activities through in silico and in vitro evaluations. The compounds exhibited strong binding affinities to key proteins involved in the Leishmania lifecycle, indicating their potential as therapeutic agents against leishmaniasis .

- Inhibition of Carbonic Anhydrases : Another study highlighted the compound's selective inhibition of human carbonic anhydrase isoforms. It was found that while it did not inhibit the widespread isoform hCA II effectively, it showed significant inhibition against hCA VII and transmembrane isoforms hCA IX, XII, and XIV . This selectivity could lead to targeted therapies with reduced side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one, and what analytical methods validate its purity and structure?

- Methodology : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea, followed by selective methylation and amination. For example, Pd/C-catalyzed hydrogenation under controlled temperatures (e.g., 65°C in methanol) is used to reduce intermediates while preserving the dihydroquinazolinone core . Structural validation typically employs 1H/13C NMR to confirm substituent positions, LC/MS for molecular weight verification, and HRMS for precise mass analysis. Crystallographic studies (e.g., single-crystal X-ray diffraction) resolve bond angles and dihedral angles in derivatives .

Q. How are quinazolinone derivatives typically functionalized to enhance solubility or bioactivity?

- Methodology : Substituents at positions 2, 3, and 7 are modified to tune properties. For instance:

- Sulfamoylation : Reaction with sulfonyl chlorides in dimethyl sulfoxide (DMSO) introduces sulfonamide groups, improving water solubility and enabling H-bonding interactions in biological targets .

- Aromatic substitution : Benzyl or phenoxy groups at position 3 enhance π-π stacking in receptor binding .

- Methoxy or hydroxy groups : Added at position 6/7 to modulate electronic effects and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for dihydroquinazolinone synthesis under varying catalytic conditions?

- Methodology : Discrepancies arise from catalyst choice (e.g., Pd/C vs. Raney Ni), solvent polarity, and reaction duration. For example:

- Pd/C in methanol at 65°C achieves >70% yield for 3-substituted derivatives in 0.5 hours due to efficient hydrogenation .

- Prolonged reaction times (>18 hours) at room temperature may degrade sensitive intermediates, lowering yields .

Q. What strategies are employed to correlate structural features of 7-amino-3-methyl-dihydroquinazolinones with their antileishmanial or anticancer activity?

- Methodology :

- SAR studies : Systematic modification of the 3-methyl and 7-amino groups reveals that bulkier 3-alkyl substituents (e.g., 2-methylbenzyl) enhance antiparasitic activity by increasing membrane permeability .

- Docking simulations : Quinazolinones with sulfamoyloxy groups at position 7 show strong binding to Leishmania major N-myristoyltransferase (NMT), validated via Glide SP scoring and MM-GBSA free-energy calculations .

- In vitro assays : MTT-based cytotoxicity screening against cancer cell lines (e.g., MCF-7) identifies derivatives with IC50 values <10 µM, linked to topoisomerase II inhibition .

Q. How do crystallographic data inform the conformational flexibility of dihydroquinazolinone derivatives?

- Methodology : Single-crystal X-ray studies (e.g., for 3-phenyl-2-substituted derivatives) reveal:

- Planarity : The quinazolinone core adopts a near-planar conformation (mean deviation <0.1 Å), favoring stacking interactions .

- Hydrogen bonding : N–H···O interactions between the 4-keto group and solvent molecules (e.g., methanol hemisolvate) stabilize crystal packing .

- Disorder analysis : Dynamic disorder in solvent molecules (e.g., methanol) is quantified via SHELXL refinement , requiring multi-component modeling .

Data Contradiction Analysis

Q. Why do some synthetic protocols report lower yields for 7-amino-substituted derivatives compared to unsubstituted dihydroquinazolinones?

- Key factors :

- Steric hindrance : Bulky 3-methyl and 7-amino groups impede cyclization during the final ring-closing step.

- Side reactions : Competing oxidation of the 7-amino group in aerobic conditions generates nitro byproducts, detectable via TLC or HPLC-MS .

Methodological Recommendations

Q. What in silico tools are recommended for predicting the ADMET profiles of novel dihydroquinazolinones?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.